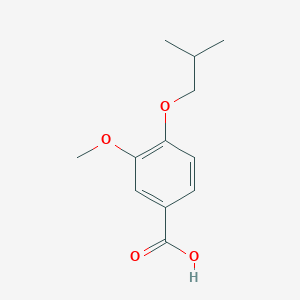

4-Isobutoxy-3-methoxybenzoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxy-4-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(2)7-16-10-5-4-9(12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHFJHQPZDLFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361681 | |

| Record name | 4-isobutoxy-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3535-35-1 | |

| Record name | 4-isobutoxy-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Isobutoxy 3 Methoxybenzoic Acid

Strategic Retrosynthesis and Target Molecule Disconnection

The synthesis of 4-isobutoxy-3-methoxybenzoic acid can be strategically planned through retrosynthesis, a method that involves breaking down the target molecule into simpler, commercially available starting materials. The primary disconnection points for this compound are the ether linkage of the isobutoxy group and the carboxylic acid group. This suggests that the synthesis can be approached by forming the isobutoxy ether on a pre-existing 3-methoxy-4-hydroxybenzoic acid framework, or by modifying the carboxyl group of a suitable precursor.

A logical precursor is vanillic acid (4-hydroxy-3-methoxybenzoic acid), a naturally occurring compound that provides the core aromatic structure with the required hydroxyl and methoxy (B1213986) groups in the correct positions. wikipedia.orgglpbio.com The synthesis would then involve the introduction of the isobutyl group onto the hydroxyl moiety.

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound relies on the availability of key precursors and the efficient interconversion of functional groups.

Synthesis of Key Aromatic Intermediates

The core of this compound is a substituted benzoic acid. The synthesis of this key intermediate is a critical step.

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is the most direct and common precursor for the synthesis of this compound. wikipedia.orgmdpi.com It is a dihydroxybenzoic acid derivative that can be sourced naturally or synthesized. wikipedia.org One synthetic route to vanillic acid involves the oxidation of vanillin (B372448). wikipedia.org

Alternatively, substituted benzoic acids can be prepared from other precursors. For instance, 4-methoxybenzoic acid can be synthesized from p-hydroxybenzoic acid through etherification with dimethyl sulfate (B86663) in the presence of an alkali hydroxide (B78521) and a phase transfer catalyst. quickcompany.in This method could be adapted to produce other substituted benzoic acids.

The methoxy group at the 3-position is typically already present in the starting material, such as in vanillic acid. wikipedia.org However, if a precursor without a methoxy group is used, its introduction can be achieved through nucleophilic substitution. For example, a hydroxyl group can be methylated using a methylating agent like dimethyl sulfate in the presence of a base. quickcompany.ingoogle.com

The introduction of the isobutoxy group is a key step and is commonly achieved via the Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.comlibretexts.org This reaction involves the deprotonation of the hydroxyl group of vanillic acid (or its ester derivative) with a base to form an alkoxide, which then acts as a nucleophile to attack an isobutyl halide (e.g., isobutyl bromide). wikipedia.orgbyjus.com This SN2 reaction results in the formation of the desired ether linkage. wikipedia.orgbyjus.commasterorganicchemistry.comlibretexts.org

The reaction conditions for the Williamson ether synthesis are important. It is typically carried out in a suitable solvent like acetonitrile (B52724) or N,N-dimethylformamide, at temperatures ranging from 50-100 °C. byjus.com The choice of base and the reaction time (usually 1-8 hours) are also critical for a successful synthesis. byjus.com

A study on the synthesis of bosutinib, a protein kinase inhibitor, utilized a similar alkylation step where methyl 4-hydroxy-3-methoxybenzoate was reacted with 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate in DMF at 70°C for 1 hour. mdpi.com This demonstrates a practical application of this type of alkylation on a related molecule.

Esterification and Hydrolysis Pathways for Carboxylic Acid Derivatization

The carboxylic acid group of this compound can be derivatized through esterification and hydrolysis.

Esterification of the carboxylic acid can be carried out by reacting it with an alcohol in the presence of an acid catalyst. For example, 4-hydroxy-3-methoxybenzoic acid can be esterified with methanol (B129727) using p-toluenesulfonic acid monohydrate as a catalyst under reflux conditions. nih.gov This esterification can serve to protect the carboxylic acid group during subsequent reactions or to create ester derivatives with different properties. ontosight.ai

Conversely, an ester can be hydrolyzed back to the carboxylic acid. youtube.com This is typically achieved by reacting the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification. youtube.comamelica.orgepa.gov The hydrolysis of esters can be influenced by steric factors, with less hindered esters hydrolyzing more readily. amelica.org For instance, the hydrolysis of methyl 4-amino-3-methoxybenzoate to 4-amino-3-methoxybenzoic acid can be achieved using lithium hydroxide in a mixture of methanol, water, and tetrahydrofuran (B95107). chemicalbook.com

The following table summarizes the key reactions involved in the synthesis of this compound:

| Reaction | Starting Material | Reagents | Product |

| Etherification | Vanillic acid | Isobutyl bromide, Base | This compound |

| Esterification | This compound | Alcohol, Acid catalyst | This compound ester |

| Hydrolysis | This compound ester | Base, then Acid | This compound |

Coupling Reactions and Etherification Strategies

The synthesis of this compound often involves the formation of an ether linkage, a key structural feature of the molecule. Various coupling reactions and etherification strategies are employed to achieve this, starting from precursors like 3-methoxy-4-hydroxybenzoic acid (vanillic acid).

Nucleophilic Aromatic Substitution Approaches

While not the most common method for this specific synthesis due to the presence of an activating group, nucleophilic aromatic substitution (SNAr) can be a viable pathway. In this approach, a nucleophile attacks an aromatic ring, replacing a leaving group. For the synthesis of this compound, this would typically involve the reaction of a vanillate (B8668496) derivative with an isobutyl halide. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. However, the methoxy and carboxylate groups on the vanillic acid scaffold are not strongly electron-withdrawing, making this approach less favorable compared to other methods.

A more common and related method is the Williamson ether synthesis, which proceeds via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com In this reaction, the hydroxyl group of vanillic acid is deprotonated by a base to form a more nucleophilic alkoxide. This alkoxide then attacks an isobutyl halide (e.g., isobutyl bromide), displacing the halide and forming the desired ether. wikipedia.orgyoutube.com The choice of base and solvent is crucial for the success of this reaction, with common choices including sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). masterorganicchemistry.comlibretexts.org A phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, can also be employed to facilitate the reaction between the aqueous and organic phases. utahtech.edu

Ullmann-type Coupling Reactions for Ether Formation

Ullmann-type coupling reactions are a powerful tool for the formation of diaryl ethers and alkyl aryl ethers, and are particularly useful when SNAr reactions are not feasible. wikipedia.orgorganic-chemistry.org These reactions typically involve the use of a copper catalyst to couple an aryl halide with an alcohol. wikipedia.org In the context of this compound synthesis, this would involve the reaction of a 4-halo-3-methoxybenzoic acid derivative with isobutanol in the presence of a copper catalyst. wikipedia.orgnih.gov

Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. arkat-usa.org These systems often employ ligands that stabilize the copper catalyst and enhance its reactivity. The reaction mechanism is believed to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the ether product. organic-chemistry.org

Mitsunobu Reaction and Variants for Alkoxy Introduction

The Mitsunobu reaction provides a mild and efficient method for the formation of ethers from alcohols. This reaction involves the use of a phosphine (B1218219) reagent, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). In the synthesis of this compound, vanillic acid would be reacted with isobutanol in the presence of PPh3 and DEAD.

The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate, which then activates the hydroxyl group of the isobutanol for nucleophilic attack by the phenoxide of vanillic acid. A key advantage of the Mitsunobu reaction is that it typically proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral isobutanol. The reaction is generally high-yielding and tolerates a wide range of functional groups.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound, enabling reactions to proceed under milder conditions and with higher yields.

Transition Metal Catalysis in C-O Bond Formation

As discussed in the context of Ullmann reactions, copper is a key transition metal used to catalyze the formation of the C-O ether bond in this compound. wikipedia.org The use of copper catalysts, often in the form of copper(I) salts like CuI, facilitates the coupling of aryl halides with alcohols. arkat-usa.org The catalytic cycle is thought to involve the formation of a copper alkoxide, followed by oxidative addition of the aryl halide and subsequent reductive elimination to form the ether and regenerate the catalyst. organic-chemistry.org Research has focused on developing more active and stable copper catalyst systems, often incorporating specific ligands to improve reaction efficiency and substrate scope. arkat-usa.orgnih.gov

Besides copper, other transition metals like palladium have been extensively studied for C-O bond formation, particularly in Buchwald-Hartwig amination and etherification reactions. While more commonly applied to the synthesis of aryl amines, palladium catalysts can also be effective for the formation of aryl ethers. These reactions typically involve the use of a palladium precursor and a suitable ligand.

Acid and Base Catalysis in Esterification and Hydrolysis

Acid and base catalysis are fundamental in the synthetic route to this compound, particularly in the protection and deprotection of the carboxylic acid group. A common strategy involves the initial esterification of the starting material, 3-methoxy-4-hydroxybenzoic acid, to protect the carboxylic acid functional group. nih.govmdpi.com This is often achieved through acid-catalyzed esterification, for example, by reacting the starting material with methanol in the presence of a catalytic amount of a strong acid like sulfuric acid or thionyl chloride. nih.gov

Conversely, after the etherification step, the methyl ester is typically hydrolyzed back to the carboxylic acid to yield the final product. This is usually accomplished through base-catalyzed hydrolysis (saponification), where the ester is treated with a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent. chemicalbook.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt, which is then acidified to give the final carboxylic acid product. chemicalbook.com

Interactive Data Tables

Table 1: Key Reagents in the Synthesis of this compound

| Reagent Name | Molecular Formula | Role in Synthesis |

| 3-Methoxy-4-hydroxybenzoic acid | C8H8O4 | Starting material |

| Isobutyl bromide | C4H9Br | Isobutoxy group source |

| Sodium hydride | NaH | Base for deprotonation |

| Copper(I) iodide | CuI | Catalyst for Ullmann coupling |

| Triphenylphosphine | C18H15P | Reagent in Mitsunobu reaction |

| Diethyl azodicarboxylate | C6H10N2O4 | Reagent in Mitsunobu reaction |

| Thionyl chloride | SOCl2 | Catalyst for esterification |

| Sodium hydroxide | NaOH | Base for hydrolysis |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally and economically sustainable manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key considerations include the atom economy of the chosen reaction pathway and the selection of appropriate solvents.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of waste byproducts. acs.org High atom economy is often characteristic of addition or rearrangement reactions, while substitution and elimination reactions tend to have lower atom economies. acs.org

A common and plausible route to this compound is the Williamson ether synthesis, starting from 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and an isobutyl halide, such as isobutyl bromide, in the presence of a base.

Reaction Scheme:

C₈H₈O₄ (4-hydroxy-3-methoxybenzoic acid) + C₄H₉Br (Isobutyl Bromide) + Base → C₁₂H₁₆O₄ (this compound) + HBr (or salt of the base)

The efficiency of this reaction can be analyzed by calculating its theoretical atom economy. This calculation considers the molecular weights of the reactants and the desired product.

Interactive Table 1: Theoretical Atom Economy for the Synthesis of this compound

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role in Calculation |

| 4-hydroxy-3-methoxybenzoic acid | C₈H₈O₄ | 168.15 | Reactant |

| Isobutyl Bromide | C₄H₉Br | 137.02 | Reactant |

| Total Reactant Mass | 305.17 | Denominator | |

| This compound | C₁₂H₁₆O₄ | 224.25 | Desired Product |

| Hydrogen Bromide | HBr | 80.91 | Byproduct |

| Atom Economy (%) | 73.48% | (224.25 / 305.17) * 100 |

Note: This calculation assumes a 100% yield and does not account for the mass of the base or solvent.

The calculated atom economy of approximately 73.5% indicates that a significant portion of the reactant mass is converted into a byproduct (in this case, hydrogen bromide, which would be neutralized by the base to form a salt). While reaction yield is a traditional metric, atom economy provides a clearer picture of the intrinsic efficiency of the chemical transformation at a molecular level. acs.org Improving the atom economy would involve exploring alternative synthetic pathways, such as direct addition reactions, though such routes are not commonly reported for this specific transformation.

From a green chemistry perspective, many of these traditional solvents present challenges. DMF is a polar aprotic solvent that is effective but is under scrutiny due to toxicity concerns. tdcommons.orgnih.gov Xylenes are hydrocarbon solvents derived from petroleum and contribute to volatile organic compound (VOC) emissions. prepchem.com The ideal green solvent should be non-toxic, biodegradable, derived from renewable resources, and easily recyclable. Minimizing the total volume of solvent used is also a key strategy. While water is an ideal green solvent, the low aqueous solubility of many organic reactants, including the starting materials for this compound synthesis, often necessitates the use of organic solvents. Research in green chemistry encourages the replacement of hazardous solvents with more benign alternatives wherever possible.

Interactive Table 2: Solvents Used in Syntheses of Related Benzoic Acid Derivatives

| Solvent | Type | Use Case Example | Green Chemistry Considerations |

| Dimethylformamide (DMF) | Polar Aprotic | Alkylation of a phenol (B47542) nih.gov | Effective, but has reproductive toxicity concerns; high boiling point makes removal energy-intensive. tdcommons.org |

| Xylenes | Aromatic Hydrocarbon | Acylation reactions prepchem.com | Volatile Organic Compound (VOC); derived from non-renewable fossil fuels; flammable. |

| 2-Butanone (MEK) | Ketone | Williamson ether synthesis researchgate.net | Useful alternative to more hazardous solvents, but still a VOC and flammable. |

| Methanol | Alcohol | Esterification nih.gov | Can be produced from renewable resources (biomethanol); toxic and flammable. |

| 2-Ethoxyethanol | Glycol Ether | Amination reactions nih.gov | Potential for reproductive toxicity. |

| Water | Polar Protic | Hydrolysis, workup nih.gov | The greenest solvent; non-toxic, non-flammable, abundant. Often limited by poor solubility of organic compounds. |

Advanced Spectroscopic and Computational Characterization of 4 Isobutoxy 3 Methoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be assembled.

Proton NMR (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum of 4-isobutoxy-3-methoxybenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the isobutoxy group protons, the methoxy (B1213986) group protons, and the carboxylic acid proton. Based on the analysis of related compounds such as 4-methoxybenzoic acid and 3-methoxybenzoic acid, the anticipated chemical shifts can be estimated. chemicalbook.comchemicalbook.com

The aromatic region will likely show a complex splitting pattern due to the three protons on the benzene (B151609) ring. The proton at C5, situated between two oxygen-containing substituents, is expected to be the most shielded. The protons at C2 and C6 will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating alkoxy groups.

The isobutoxy group will present a characteristic set of signals: a doublet for the two equivalent methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the oxygen atom. The methoxy group will appear as a sharp singlet. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm.

Expected ¹H-NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10 | broad singlet |

| Aromatic (H-2, H-5, H-6) | 6.8 - 7.8 | multiplet |

| Methoxy (-OCH₃) | ~3.9 | singlet |

| Isobutoxy (-OCH₂CH(CH₃)₂) | ~3.8 | doublet |

| Isobutoxy (-OCH₂CH(CH₃)₂) | ~2.1 | multiplet |

| Isobutoxy (-OCH₂CH(CH₃)₂) | ~1.0 | doublet |

This is an interactive data table. The values are estimations based on analogous compounds.

Carbon NMR (¹³C-NMR) Chemical Shift Analysis

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon atom. The expected shifts can be inferred from data on related methoxybenzoic acids and other aromatic compounds. chemicalbook.comnih.gov

The carbonyl carbon of the carboxylic acid will appear at the most downfield position, typically in the range of 167-173 ppm. The aromatic carbons will resonate between 110 and 160 ppm, with the carbons attached to oxygen atoms (C3 and C4) appearing at lower field. The carbons of the isobutoxy and methoxy groups will be found in the upfield region of the spectrum.

Expected ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 167 - 173 |

| Aromatic (C-4) | ~153 |

| Aromatic (C-3) | ~147 |

| Aromatic (C-1) | ~126 |

| Aromatic (C-6) | ~124 |

| Aromatic (C-2) | ~115 |

| Aromatic (C-5) | ~113 |

| Isobutoxy (-OCH₂) | ~75 |

| Methoxy (-OCH₃) | ~56 |

| Isobutoxy (-CH) | ~28 |

| Isobutoxy (-CH₃) | ~19 |

This is an interactive data table. The values are estimations based on analogous compounds.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy) reveals proton-proton couplings within the molecule. sdsu.eduyoutube.com For this compound, COSY would show correlations between the coupled protons in the isobutoxy group (methylene to methine, and methine to methyls) and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. researchgate.netslideshare.netyoutube.com This experiment would definitively link each proton signal to its corresponding carbon signal, confirming the assignments in the ¹H and ¹³C NMR spectra. For instance, it would show a cross-peak between the methoxy proton singlet and the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. researchgate.netphcogj.com This is particularly useful for connecting different parts of the molecule. For example, HMBC would show correlations from the methoxy protons to the C3 carbon of the aromatic ring, and from the isobutoxy methylene protons to the C4 carbon, thus confirming the positions of these substituents. Correlations from the aromatic protons to the carbonyl carbon would also be expected.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.govrsc.org The analysis of these spectra allows for the identification of functional groups present in this compound. The vibrational frequencies of related molecules like o-methoxybenzoic and p-methoxybenzoic acid can be used as a guide. researchgate.net

The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration should appear around 1680-1710 cm⁻¹. The C-O stretching vibrations of the ether linkages and the carboxylic acid will be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

The Raman spectrum will also exhibit characteristic bands. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the carboxylate group, if the molecule exists in a deprotonated form, would also be a prominent feature.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H stretch (dimer) | 2500 - 3300 (broad) |

| Carboxylic Acid (C=O) | C=O stretch | 1680 - 1710 |

| Aromatic | C=C stretch | 1450 - 1600 |

| Ether (Ar-O-C) | Asymmetric C-O-C stretch | 1240 - 1270 |

| Ether (Ar-O-C) | Symmetric C-O-C stretch | 1020 - 1050 |

This is an interactive data table. The values are estimations based on analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.gov For this compound, the molecular ion peak (M⁺) would be observed in the mass spectrum, corresponding to the molecular weight of the compound (238.27 g/mol ).

The fragmentation of benzoic acid derivatives often involves cleavage adjacent to the carbonyl group. libretexts.org Common fragmentation pathways for this compound would likely include the loss of the isobutoxy group, the methoxy group, and the carboxylic acid group. The fragmentation of the isobutoxy chain itself would also lead to characteristic daughter ions. For instance, the loss of an isobutyl radical (C₄H₉) would result in a significant fragment ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. nih.govnih.gov The exact mass of the molecular ion of this compound (C₁₂H₁₆O₄) can be calculated and would be confirmed by HRMS analysis, distinguishing it from other compounds with the same nominal mass. This high level of accuracy is crucial for the unambiguous identification of the compound.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is a powerful experimental technique for determining the precise atomic and molecular structure of a crystalline solid. researchgate.netresearchgate.net The method involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays into a unique pattern of spots, and by measuring the angles and intensities of this diffraction pattern, scientists can generate a three-dimensional map of the electron density within the crystal. researchgate.netresearchgate.net This map reveals the exact positions of atoms, the lengths and angles of chemical bonds, and the nature of intermolecular interactions that dictate the crystal packing.

While a specific crystallographic study for this compound is not available in the reviewed literature, extensive research on analogous p-n-alkoxybenzoic acids provides significant insight into the structural characteristics that would be anticipated. mdpi.comnih.govnih.gov Studies on compounds like p-ethoxybenzoic acid and p-n-butoxybenzoic acid show that benzoic acid derivatives typically form centrosymmetric hydrogen-bonded dimers in the solid state. nih.govnih.gov In these arrangements, the carboxylic acid groups of two molecules interact via strong O-H···O hydrogen bonds.

Table 1: Illustrative Crystallographic Data for Analogous Alkoxybenzoic Acids

| Compound Name | Crystal System | Space Group | Key Feature | Reference |

| p-ethoxybenzoic acid | Monoclinic | C2/c | Forms centrosymmetric hydrogen-bonded dimers. | nih.gov |

| p-n-butoxybenzoic acid | Triclinic | P-1 | Molecules exist as hydrogen-bonded dimers with different conformations for independent molecules. | nih.gov |

| p-n-heptoxybenzoic acid | Triclinic | P-1 | Exhibits an imbricated stratified layer structure with segregated alkyl chains and aromatic nuclei. | mdpi.com |

This table is illustrative and based on data for analogous compounds to indicate expected structural features.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides powerful tools to complement experimental data, offering deep insights into molecular properties and behavior at the atomic level. For this compound, quantum mechanical methods like Density Functional Theory (DFT) and classical methods like Molecular Dynamics (MD) are invaluable.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure, geometry, and vibrational frequencies of molecules. researchgate.netrsc.org DFT calculations, particularly using hybrid functionals like B3LYP, have proven to be highly accurate for predicting the properties of benzoic acid derivatives. nih.govresearchgate.net

For this compound, DFT calculations would begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. This process would provide detailed information on bond lengths, bond angles, and dihedral angles. Subsequent frequency calculations on the optimized geometry can predict the infrared (IR) and Raman spectra. These theoretical spectra are crucial for assigning the vibrational modes observed in experimental spectra. nih.gov

Furthermore, DFT is used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap. nih.gov This gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Analysis of the Molecular Electrostatic Potential (MEP) surface reveals the charge distribution and identifies the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 2: Predicted Electronic Properties from DFT (Illustrative Example for a Substituted Benzoic Acid)

| Property | Description | Predicted Value (Illustrative) | Reference |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. | -6.5 eV | nih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. | -1.8 eV | nih.gov |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO, indicating chemical reactivity. | 4.7 eV | nih.gov |

| Dipole Moment | Measure of the net molecular polarity. | 3.2 Debye | nih.gov |

This table provides illustrative values for a generic substituted benzoic acid to demonstrate the type of data obtained from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent or in a condensed phase). rsc.orgnih.gov

Moreover, MD is a powerful tool for studying aggregation and intermolecular interactions, such as the formation of the characteristic hydrogen-bonded dimers of benzoic acids in solution or in the solid state. researchgate.netrsc.org By simulating a system of multiple molecules, one can observe how they arrange themselves, calculate interaction energies, and understand the role of both strong hydrogen bonds and weaker van der Waals forces in the formation of larger assemblies. rsc.org Such simulations are crucial for understanding properties like solubility and how the molecule might interact with other species in a mixture. nih.gov

Thermodynamic Property Prediction and Validation

Computational methods are increasingly used to predict the thermodynamic properties of molecules, such as their enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). nih.govnih.gov These properties are essential for understanding the stability of a compound and the energetics of its reactions.

For this compound, gas-phase enthalpies of formation can be calculated with high accuracy using quantum chemical methods. nih.gov These calculations often involve determining the total electronic energy of the optimized molecular structure and applying corrections for zero-point vibrational energy and thermal effects. The results can be validated by comparing them with experimental data for related compounds and by applying structure-property correlations. nih.gov For instance, linear relationships have been established between the thermodynamic properties of different families of substituted benzenes, allowing for robust prediction and validation. nih.gov

The Hammett equation is a classic example of a linear free-energy relationship that uses the ionization of substituted benzoic acids as a benchmark to quantify substituent effects on reactivity. wikipedia.org Computational studies can calculate the gas-phase acidity (ΔacidG°) and relate it to the electronic properties of the substituents, providing a theoretical underpinning for these empirical relationships and allowing for the prediction of reactivity for new compounds. mdpi.com

Biological Activities and Pharmacological Potential of 4 Isobutoxy 3 Methoxybenzoic Acid and Analogues

Investigation of Biological Targets and Signaling Pathways

The pharmacological effects of benzoic acid analogues often stem from their ability to modulate enzyme activity. Tranilast (B1681357), a prominent analogue, has been shown to interact with several enzymes.

One key target is sepiapterin (B94604) reductase (SPR) , an enzyme involved in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for several enzymes. Tranilast has been identified as a potent inhibitor of human sepiapterin reductase (hSPR). acs.org Colorimetric assays demonstrated that tranilast is almost twice as potent as N-acetyl serotonin, a known hSPR inhibitor. acs.org This inhibition was observed both intracellularly and extracellularly in live cell models, leading to a proportional decrease in BH4 levels. acs.org

Tranilast also exhibits inhibitory effects on prostaglandin (B15479496) D synthase , an enzyme responsible for converting PGH2 to PGD2, a prostaglandin involved in smooth muscle regulation and platelet aggregation inhibition. drugbank.com Furthermore, studies on fibroblasts from keloid and hypertrophic scar tissue showed that Tranilast, at concentrations of 3-100 microM, did not inhibit prolyl hydroxylase, the rate-limiting enzyme in collagen synthesis. nih.gov This suggests its anti-fibrotic effects are not due to direct inhibition of this particular enzyme. nih.gov

Other benzoic acid derivatives have also been studied for their enzyme-inhibiting properties. For instance, 4-vinylbenzoic acid has been shown to reversibly inhibit mushroom tyrosinase, an enzyme involved in pigment formation, with an IC50 value of 3.0 mM for monophenolase activity and 0.33 mM for diphenolase activity. nih.gov

Table 1: Enzyme Inhibition by Benzoic Acid Analogues

| Compound | Enzyme | Activity | IC50 Value | Source |

|---|---|---|---|---|

| Tranilast | Human Sepiapterin Reductase (hSPR) | Inhibition | Potency nearly twice that of N-acetyl serotonin | acs.org |

| Tranilast | Prostaglandin D Synthase | Inhibition | - | drugbank.com |

| Tranilast | Prolyl Hydroxylase | No Inhibition | - | nih.gov |

| 4-Vinylbenzoic Acid | Mushroom Tyrosinase (Monophenolase) | Inhibition | 3.0 mM | nih.gov |

| 4-Vinylbenzoic Acid | Mushroom Tyrosinase (Diphenolase) | Inhibition | 0.33 mM | nih.gov |

Analogues of 4-Isobutoxy-3-methoxybenzoic acid have been shown to interact with various cell surface and nuclear receptors.

Tranilast has been found to inhibit the binding of platelet-derived growth factor BB-homodimer (PDGF-BB) to its receptors on human coronary artery smooth muscle cells (CASMCs) in a concentration-dependent manner, with an IC50 value of 268.0 μM. nih.gov Scatchard analysis revealed that this inhibition is non-competitive, as tranilast decreased the maximum binding capacity (Bmax) from 27.6 to 18.0 fmol/10^6 cells without affecting the binding affinity (Kd). nih.gov This blockade of the PDGF-BB receptor is a key part of its mechanism for suppressing smooth muscle cell growth. nih.gov

Another important target is the Receptor for Advanced Glycation End Products (RAGE) . Tranilast can block the interaction between the S100A11 protein and the RAGE V domain, thereby inhibiting cell proliferation. nih.gov Structural modeling suggests that two tranilast molecules bind symmetrically to a hydrophobic site on each S100A11 monomer. nih.gov

Furthermore, research indicates that tranilast can modulate the CXCR4/JAK2/STAT3 signaling pathway . In lipopolysaccharide (LPS)-induced lung injury models using BEAS-2B cells, tranilast inhibited the expression of proteins related to this pathway. spandidos-publications.com Overexpression of CXCR4 attenuated the protective effects of tranilast, confirming the role of this receptor in its mechanism of action. spandidos-publications.com

Studies on other analogues, such as 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic acid (NEt-4IB), have explored their potential as selective agonists for the Retinoid-X-Receptor (RXR) , a nuclear receptor that regulates gene transcription. nih.gov

A significant aspect of the pharmacological potential of these compounds is their ability to influence cell survival and induce apoptosis (programmed cell death).

In murine breast cancer cells (4T1 line), tranilast treatment promotes apoptosis. nih.gov This is evidenced by the upregulation of the tumor suppressor protein p53 and the induction of PARP cleavage, a hallmark of apoptosis. nih.gov In vivo studies on mice with breast tumors confirmed these findings, showing decreased levels of TGF-β1 and increased levels of p53 and cleaved PARP in tumor lysates from tranilast-treated animals. nih.gov The expression of cleaved caspase 3, a key executioner caspase in apoptosis, was also significantly elevated. nih.gov

Tranilast also counteracts the prolonged survival of eosinophils induced by interleukin-5 (IL-5). nih.gov At concentrations from 30 to 100 µg/ml, it reduced eosinophil survival, with DNA fragmentation and morphological features consistent with apoptosis observed. nih.gov

In a model of sepsis-induced acute lung injury, tranilast was shown to alleviate the effects of LPS on BEAS-2B cells, reducing apoptosis. spandidos-publications.com The number of apoptotic cells was significantly reduced with tranilast pre-treatment. spandidos-publications.com This effect was linked to the inhibition of the CXCR4/JAK2/STAT3 pathway, as CXCR4 overexpression reversed the anti-apoptotic effect of tranilast. spandidos-publications.com

Similarly, other benzoic acid derivatives, such as 4-(3,4,5-Trimethoxyphenoxy) benzoic acid, have demonstrated the ability to induce cell-cycle arrest and apoptosis in breast cancer cell lines like MCF-7 and MDA-MB-468, associated with an increase in caspase-3 activity. nih.gov 3,4-Dihydroxybenzoic acid has also been shown to induce apoptosis in human gastric adenocarcinoma cells through the activation of JNK/p38 MAPK signaling. nih.gov

Mechanisms of Action at the Molecular and Cellular Level

In vitro studies have been crucial in elucidating the molecular mechanisms of these compounds. In keloid fibroblasts, tranilast (30-300 µM) was found to inhibit collagen synthesis by suppressing the release of Transforming Growth Factor-beta 1 (TGF-β1) from the fibroblasts themselves. nih.gov This action is specific, as an anti-TGF-β1 antibody mimicked the effect, while other agents like diphenhydramine (B27) and indomethacin (B1671933) did not. nih.gov

In the context of breast cancer, tranilast was shown to increase AKT1 phosphorylation while decreasing ERK1/2 phosphorylation in 4T1 cells. nih.gov It also altered the levels of cell cycle mediators, including cyclin D1, p27, cyclin A, pRB, cyclin B, and Cdc2, leading to cell cycle arrest. nih.gov

Mechanistic studies on human coronary artery smooth muscle cells revealed that tranilast's inhibitory effect on cell proliferation is mediated through the signal transduction pathway of PDGF-BB. nih.gov It was shown to inhibit the activation of mitogen-activated protein (MAP) kinase and reduce the tyrosine phosphorylation of the PDGF β-receptor in a concentration-dependent manner. nih.gov

Further investigations into its anti-inflammatory properties showed that tranilast's inhibitory action on chemical mediator release from mast cells involves the suppression of calcium uptake. researchgate.net

Table 2: Summary of In Vitro Mechanistic Findings for Tranilast

| Cell Type | Pathway/Target | Observed Effect | Source |

|---|---|---|---|

| Murine Breast Cancer (4T1) | TGF-β Signaling | Downregulates endoglin and MMP-9 | nih.gov |

| Murine Breast Cancer (4T1) | Cell Cycle Mediators | Alters levels of Cyclin D1, p27, Cyclin A, etc. | nih.gov |

| Murine Breast Cancer (4T1) | Apoptosis Pathway | Upregulates p53, induces PARP cleavage | nih.gov |

| Human Coronary Artery Smooth Muscle Cells | PDGF-BB Signaling | Inhibits MAP kinase activation and receptor phosphorylation | nih.gov |

| Keloid Fibroblasts | Collagen Synthesis | Suppresses release of TGF-β1 | nih.gov |

| Mast Cells | Mediator Release | Suppresses Calcium (Ca2+) uptake | researchgate.net |

| Human Dermal Microvascular Endothelial Cells | Angiogenesis | Inhibits proliferation, chemotaxis, and tube formation | nih.gov |

In vivo studies have substantiated the mechanisms observed in cell cultures. In a mouse model of breast cancer, oral administration of tranilast led to tumors with decreased levels of TGF-β1 and endoglin, and significantly higher levels of the pro-apoptotic proteins p53 and cleaved PARP. nih.gov Expression of cleaved caspase 3 was also notably elevated in the tumors of treated mice, confirming the pro-apoptotic effect in vivo. nih.gov

In a rat model of kidney disease (subtotally nephrectomized rats), tranilast, particularly in combination with an ACE inhibitor, provided significant renoprotection. nih.gov This was associated with a reduction in nuclear phospho-Smad2, a downstream mediator of TGF-β signaling, indicating that tranilast's mechanism involves the inhibition of this pathway in a live animal model. nih.gov

Furthermore, tranilast has been shown to suppress angiogenesis in vivo. nih.gov In a Matrigel plug assay in mice, tranilast dose-dependently suppressed the formation of new blood vessels. nih.gov

Table of Mentioned Compounds

| Compound Name | Other Names/Synonyms | Molecular Formula |

|---|---|---|

| This compound | - | C12H16O4 |

| Tranilast | N-(3,4-dimethoxycinnamoyl)-anthranilic acid; Rizaben | C18H17NO5 |

| 4-vinylbenzoic acid | - | C9H8O2 |

| 3,4-Dihydroxybenzoic acid | Protocatechuic acid (PCA) | C7H6O4 |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | - | C16H16O6 |

| N-acetyl serotonin | - | C12H14N2O2 |

| 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic acid | NEt-4IB | C21H28N2O3 |

| 4-acetoxy-3-methoxybenzoic acid | - | C10H10O5 |

| 3-Methoxybenzoic acid | m-Anisic acid | C8H8O3 |

No Scientific Studies Found on the Biological and Pharmacological Profile of this compound

Despite extensive searches of scientific literature and databases, no specific studies detailing the biological activities or pharmacological potential of the chemical compound this compound were identified. Consequently, an article structured around its structure-activity relationship, preclinical evaluation, and other pharmacological parameters cannot be generated at this time.

Searches for primary research articles, reviews, and database entries that specifically investigate this compound did not yield any results pertaining to its systematic structural modifications, pharmacophore modeling, or in vitro and in vivo efficacy. Furthermore, no information was found regarding its selectivity and off-target analysis.

The available information is largely limited to listings by chemical suppliers, indicating its availability for research purposes. There is a notable absence of published research exploring its potential therapeutic applications or its effects on biological systems.

While studies on structurally related analogues, such as those with different alkoxy groups at the 4-position or other substitutions on the benzoic acid ring, are available, the strict requirement to focus solely on this compound prevents the inclusion of this information. Extrapolating findings from different molecules would not provide a scientifically accurate profile of the specified compound.

Therefore, the creation of a detailed scientific article as per the requested outline is not feasible due to the lack of foundational research on this compound. Further investigation and primary research into the properties of this specific compound would be required before a comprehensive pharmacological overview could be written.

Bioavailability and Metabolism Considerations

In vitro metabolic stability assays are crucial for predicting a compound's intrinsic clearance and subsequent behavior in vivo. bioivt.com These assays measure the rate at which a parent compound is eliminated over time when exposed to metabolically active systems, such as liver microsomes from various species. springernature.com

A study on ABI-274, a potent tubulin inhibitor featuring a 4-substituted methoxybenzoyl moiety, provides valuable insight into the metabolic stability of this structural class. The stability of ABI-274 was evaluated in liver microsomes from humans, mice, rats, and dogs. The results indicated that the compound was metabolized most rapidly in mouse liver microsomes, while showing comparable, more moderate stability in human, rat, and dog microsomes. nih.gov The absence of the cofactor UDP-glucuronic acid in these experiments suggested that Phase I metabolism is a significant contributor to the breakdown of ABI-274. nih.gov

The half-life (t½) of a compound in these systems is a key parameter for assessing stability. A longer half-life generally corresponds to lower clearance and potentially greater bioavailability.

Table 1: In Vitro Metabolic Stability of the Analogue ABI-274 in Liver Microsomes

| Species | Half-life (t½, minutes) |

|---|---|

| Human | 54.9 ± 5.6 |

| Mouse | 15.1 ± 0.6 |

| Rat | 51.3 ± 1.5 |

| Dog | 62.4 ± 1.2 |

Data sourced from a study on ABI-274, an analogue containing a 4-substituted methoxybenzoyl group. The study measured the percentage of the compound remaining over time using LC-MS/MS in the presence of NADPH at 37°C. nih.gov

Identifying the biotransformation pathways and the resulting metabolites is key to understanding a drug's pharmacological and toxicological profile. For the analogue ABI-274, investigations using liquid chromatography/tandem mass spectrometry (LC-MS/MS) successfully identified three major metabolites. nih.gov

These studies pinpointed specific "soft spots" in the molecule that were susceptible to metabolic modification. A key biotransformation pathway identified was benzylic hydroxylation. This insight allowed for rational drug design, leading to the synthesis of a new analogue, ABI-286. In ABI-286, the metabolically labile site was blocked by substituting a chlorine atom, which resulted in a 1.5-fold increase in metabolic stability in vitro and a corresponding decrease in clearance in vivo. nih.gov This demonstrates how metabolite identification can directly guide the optimization of lead compounds to enhance their metabolic properties. nih.gov

Potential Therapeutic Applications

Analogues of this compound have demonstrated a wide range of biological activities, suggesting potential therapeutic uses across several disease categories. These activities are often linked to the specific arrangement of functional groups, such as methoxy (B1213986) and hydroxyl moieties, on the benzoic acid scaffold.

Several compounds structurally related to this compound have shown notable anti-inflammatory and antioxidant effects. Dehydrozingerone (DHZ), or 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one, is a phenolic compound that shares structural similarities with the title compound and exhibits both anti-inflammatory and antioxidant activities. jyoungpharm.org The synthesis of Mannich bases of DHZ derivatives has, in some cases, led to compounds with enhanced biological activity compared to the parent molecule. jyoungpharm.org

Similarly, 3,4-oxo-isopropylidene-shikimic acid (ISA), an analogue of shikimic acid, has demonstrated significant anti-inflammatory, analgesic, and antioxidant properties in various experimental models. nih.gov Studies on rats with acetic acid-induced colitis showed that treatment with ISA provided protection, which may be partly due to its antioxidant action. nih.gov The antioxidant activity of ISA was confirmed by its ability to scavenge superoxide (B77818) and hydroxyl radicals. nih.gov These findings highlight the potential of related structures to mitigate inflammation and oxidative stress.

The substitution pattern on the benzoic acid ring plays a critical role in determining antibacterial activity. A study comparing various hydroxyl and methoxyl derivatives of benzoic acid against Escherichia coli revealed significant differences based on the position of the substituent. nih.gov

For instance, 2-methoxybenzoic acid demonstrated a bactericidal effect four times faster than its hydroxyl counterpart (2-hydroxybenzoic acid). Conversely, 4-hydroxybenzoic acid was twice as fast at killing E. coli as 4-methoxybenzoic acid. nih.gov Furthermore, 3,4-dimethoxybenzoic acid was found to have a shorter killing time than 4-methoxybenzoic acid at the same minimum inhibitory concentration (MIC). nih.gov The antibacterial properties of such phenolic acids are often attributed to their lipophilicity, which allows them to disrupt the bacterial cell membrane, and their ability to acidify the cytoplasm. nih.gov Other studies have confirmed the antibacterial activity of various hydroxybenzoates and their esters against a range of bacteria. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Benzoic Acid Analogues against E. coli

| Compound | MIC (mM) | Killing Time (minutes) |

|---|---|---|

| 2-Methoxybenzoic acid | 2 | 60 |

| 3-Methoxybenzoic acid | 2 | >240 |

| 4-Methoxybenzoic acid | 2 | 120 |

| 3,4-Dimethoxybenzoic acid | 2 | 60 |

| 2-Hydroxybenzoic acid | 4 | 240 |

| 4-Hydroxybenzoic acid | 4 | 60 |

Data from a study investigating the effect of positional isomerism on antibacterial activity against E. coli. nih.gov

Analogues of this compound have emerged as promising candidates for cancer therapy, acting through various mechanisms.

The 2-aryl-4-benzoyl-imidazole (ABI) analogue, ABI-274, is a potent inhibitor of tubulin polymerization, a validated target in cancer chemotherapy. nih.gov It binds to the colchicine (B1669291) binding site on tubulin, leading to a disruption of the cellular microtubule network and arresting cancer cells in the G2/M phase of the cell cycle. nih.govfrontiersin.org This mechanism ultimately induces apoptosis (programmed cell death). ABI-274 has shown low nanomolar anti-proliferative activity against several melanoma cell lines. nih.gov Further structural optimization of ABI-274 led to the development of VERU-111, an orally available derivative with even greater potency in various tumor models, including prostate, breast, and lung cancer. frontiersin.orgnih.gov

Another closely related analogue, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), was developed as a derivative of curcumin. This compound was found to inhibit the proliferation of prostate cancer cells by inducing apoptosis. nih.gov Its mechanism of action involves targeting the Akt/NF-κB cell survival signaling pathway. Specifically, HMBME was shown to reduce the levels of phosphorylated (active) Akt, inhibit Akt kinase activity, and decrease the transcriptional activity of NF-κB, a key regulator of cell survival. nih.gov

Table 3: Anticancer Activity of Analogue ABI-274

| Cancer Cell Line | Cancer Type | IC₅₀ (nM) |

|---|---|---|

| A375 | Melanoma | 10.7 ± 1.5 |

| A375RF21 (Vemurafenib-resistant) | Melanoma | 13.6 ± 4.4 |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. Data sourced from studies on the tubulin inhibitor ABI-274. aacrjournals.org

Other Emerging Pharmacological Activities

While research has significantly focused on the primary pharmacological applications of this compound and its analogues, emerging studies have begun to uncover a broader spectrum of biological activities. These preliminary findings, largely centered on structurally related benzoic acid derivatives, suggest potential therapeutic applications in a variety of other health conditions. The exploration of these activities, including antifungal, neuroprotective, and immunomodulatory effects, opens new avenues for the development of novel therapeutic agents.

Antifungal Activity

The global rise in fungal infections, coupled with increasing drug resistance, has spurred the search for new antifungal agents. In this context, benzoic acid derivatives have shown promise. Research into a series of benzoic acid derivatives has identified their potential as antifungal compounds by targeting the fungal-specific cytochrome P450 enzyme, CYP53. nih.govsigmaaldrich.com This enzyme is crucial for fungal survival, making it a viable target for antifungal drug development.

One study highlighted that benzoic acid and its hydroxylated derivatives, such as ρ-hydroxybenzoic acid and protocatechuic acid, exhibit significant, concentration-dependent fungistatic activity against the plant pathogenic fungus Alternaria solani. nih.gov Another study on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety also demonstrated notable antifungal activity against various plant pathogenic fungi. frontiersin.orgresearchgate.net For instance, certain synthesized compounds showed commendable activity against Gibberella zeae and Pellicularia sasakii. frontiersin.org

Although direct studies on the antifungal properties of this compound are not yet available, the activity of its structural analogues suggests that it could be a candidate for future antifungal research. The presence of the benzoic acid core, which is implicated in the antifungal action of related compounds, provides a rationale for investigating its potential in this area.

Neuroprotective Effects

Neurodegenerative diseases represent a significant and growing health burden, creating an urgent need for effective neuroprotective therapies. Several studies have pointed towards the neuroprotective potential of benzoic acid derivatives. For example, 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), an ester of a 2-hydroxy-4-trifluoromethyl benzoic acid (HTB), has demonstrated robust neuroprotective effects in a rat model of ischemic stroke. nih.govresearchgate.net This compound was found to reduce infarct volumes and ameliorate motor impairment and neurological deficits by exerting anti-excitotoxic and anti-inflammatory effects. nih.govresearchgate.net

Furthermore, phenolic acids, which are metabolites of many natural polyphenols, have been investigated for their neuroprotective capacities. A study comparing 4-hydroxybenzoic acid (HBA) and protocatechuic acid (PCA) found that both compounds could mitigate oxidative stress-induced neuronal cell death. nih.gov Interestingly, their protective effects varied depending on the type of cellular stress, with HBA showing protection against glutamate-induced excitotoxicity, while PCA was effective against nitrosative stress. nih.gov These findings underscore the diverse mechanisms through which benzoic acid derivatives can confer neuroprotection. Given these findings, this compound, as a member of this chemical class, warrants investigation for its potential neuroprotective properties.

Immunomodulatory Potential

The immune system's intricate balance is crucial for health, and its dysregulation can lead to a range of diseases, from autoimmune disorders to chronic inflammation. Certain phytochemicals, including phenolic acids, have been recognized for their ability to modulate immune responses. researchgate.netmdpi.com These compounds, sometimes referred to as immunoceuticals, can influence the immune system by regulating the production of cytokines and the activity of immune cells. mdpi.com

For example, 2-hydroxy-4-methoxy benzoic acid has been shown to attenuate carbon tetrachloride-induced hepatotoxicity in rats through anti-inflammatory and antioxidant mechanisms, which involved the restoration of inflammatory cytokine levels. nih.gov Another study on blackberry anthocyanins and their degradation products, including protocatechuic acid, investigated their immunomodulatory effects on macrophage cells. mdpi.com While the direct effects of the parent anthocyanins were limited, the study highlights the potential of their metabolites to influence inflammatory pathways. The structural similarity of this compound to these immunomodulatory compounds suggests that it may also possess the ability to influence immune function, representing a promising area for future research.

Antibacterial and Antiviral Activities

The antimicrobial spectrum of benzoic acid derivatives also extends to bacteria and viruses. Aroyl hydrazone derivatives of 4-hydroxy-3-methoxy-benzaldehyde have demonstrated antimicrobial activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. rsc.org The antibacterial efficacy of these compounds was found to be influenced by the presence and position of hydroxyl groups. rsc.org Similarly, fatty acid-derived 4-methoxybenzylamides have been synthesized and shown to possess antimicrobial potency against both bacteria and fungi. nih.gov

In the realm of antiviral research, 4'-hydroxy-3-methoxyflavones, which share a methoxy-substituted aromatic ring, have shown potent activity against picornaviruses like poliovirus and rhinovirus. nih.gov While a study on 4-hydroxybenzoic acid (4-HBA) as a potential antiviral agent derived from the oxidation of catechinic acid concluded that 4-HBA itself was inactive against Herpes Simplex Virus 2, the parent mixture did show antiviral effects, suggesting the activity may be due to other components. nih.govmdpi.com These findings, although not directly on this compound, point to the broader antimicrobial potential of this class of compounds.

Table 1: Summary of Emerging Pharmacological Activities of this compound Analogues

| Compound/Analogue Class | Pharmacological Activity | Key Findings | Reference(s) |

| Benzoic Acid Derivatives | Antifungal | Inhibition of the fungal-specific enzyme CYP53. | nih.gov, sigmaaldrich.com |

| ρ-hydroxybenzoic acid, Protocatechuic acid | Antifungal | Concentration-dependent fungistatic activity against Alternaria solani. | nih.gov |

| 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA) | Neuroprotective | Reduced infarct volume and neurological deficits in a rat model of stroke. | nih.gov, researchgate.net |

| 4-hydroxybenzoic acid (HBA) | Neuroprotective | Protected against glutamate-induced excitotoxicity in neuronal cells. | nih.gov |

| 2-hydroxy-4-methoxy benzoic acid | Immunomodulatory | Attenuated CCl4-induced hepatotoxicity via anti-inflammatory and antioxidant effects. | nih.gov |

| 4-hydroxy-3-methoxy-benzaldehyde aroyl hydrazones | Antimicrobial | Showed activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. | rsc.org |

| 4'-Hydroxy-3-methoxyflavones | Antiviral | Potent activity against various picornaviruses, including poliovirus and rhinovirus. | nih.gov |

Advanced Analytical Method Development and Validation for 4 Isobutoxy 3 Methoxybenzoic Acid

Chromatographic Techniques for Purity and Quantification

Chromatography is a cornerstone for the analysis of 4-Isobutoxy-3-methoxybenzoic acid, allowing for the separation of the main compound from any impurities or related substances. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for its analysis, each with specific considerations.

HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a successful HPLC method involves the careful optimization of several parameters to achieve the desired separation and detection.

For the reversed-phase HPLC analysis of benzoic acid derivatives, a C18 (octadecylsilyl) stationary phase is a common and effective choice. sigmaaldrich.comhelixchrom.comthaiscience.inforsc.orglongdom.org The nonpolar nature of the C18-coated silica (B1680970) provides hydrophobic interactions with the analyte, making it well-suited for the separation of moderately polar compounds like this compound from both more polar and less polar impurities. helixchrom.com The selection of a specific C18 column will depend on factors such as particle size, pore size, and surface area, which can influence the efficiency and resolution of the separation.

A typical stationary phase for the analysis of this compound would be a C18 column with a length of 150-250 mm, an internal diameter of 4.6 mm, and a particle size of 3-5 µm.

The mobile phase composition is a critical factor in controlling the retention and elution of this compound. A mixture of an organic solvent and an aqueous buffer is typically used. Acetonitrile (B52724) is a common organic modifier due to its low UV cutoff and viscosity, though methanol (B129727) can also be employed. shimadzu.com The ratio of the organic solvent to the aqueous phase is adjusted to control the elution strength; a higher proportion of organic solvent will generally lead to shorter retention times.

Given that this compound is an acidic compound, the pH of the aqueous component of the mobile phase must be carefully controlled to ensure reproducible results. The pH is typically adjusted to be at least 2 pH units below the pKa of the carboxylic acid group to keep it in its protonated, less polar form, which enhances its retention on a C18 column. Acidifiers such as trifluoroacetic acid (TFA) or formic acid are commonly added to the mobile phase at low concentrations (e.g., 0.1%) to maintain a low pH. sigmaaldrich.comrsc.orgaapco.org Alternatively, a buffer system, such as an ammonium (B1175870) acetate (B1210297) buffer, can be used to maintain a constant pH throughout the analysis. thaiscience.infoupb.ro

An example of a mobile phase system could be a gradient or isocratic elution with a mixture of acetonitrile and water, both containing 0.1% formic acid.

The flow rate of the mobile phase and the temperature of the column are optimized to achieve a balance between analysis time and separation efficiency. A typical flow rate for a standard 4.6 mm internal diameter HPLC column is around 1.0 mL/min. sigmaaldrich.comrsc.orglongdom.org Adjusting the flow rate can impact the resolution and backpressure of the system.

Column temperature is another important parameter. Maintaining a constant and slightly elevated temperature, for instance, at 25-30 °C, can improve peak shape and reproducibility by reducing the viscosity of the mobile phase and enhancing mass transfer kinetics. sigmaaldrich.comlongdom.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

| Stationary Phase | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | ~230 nm or ~260 nm |

| Injection Volume | 10 µL |

Due to the presence of a benzene (B151609) ring in its structure, this compound can be readily detected using a UV-Vis detector. The wavelength of detection is chosen based on the absorbance maximum of the compound to ensure high sensitivity. Wavelengths around 230 nm or 260 nm are often suitable for benzoic acid derivatives. sigmaaldrich.comthaiscience.infoupb.rougm.ac.id A Photo Diode Array (PDA) detector can also be used, which has the advantage of acquiring the full UV spectrum of the eluting peaks, aiding in peak identification and purity assessment.

For more selective and sensitive detection, especially in complex matrices or for impurity profiling, HPLC can be coupled with a Mass Spectrometer (MS). HPLC-MS provides molecular weight information and fragmentation patterns, which are invaluable for the structural elucidation of unknown impurities and for unambiguous identification of the target compound.

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the thermal lability of the carboxylic acid group. Therefore, a derivatization step is typically required to convert the non-volatile acid into a more volatile and thermally stable derivative. nih.govnemi.govnih.govmdpi.com

Common derivatization techniques for carboxylic acids include silylation or methylation. nih.govnih.govyoutube.com For instance, reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group, significantly increasing its volatility. nih.govyoutube.com Alternatively, methylation can be performed to form the corresponding methyl ester. tandfonline.comnih.gov

Once derivatized, the compound can be analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. The separation is based on the boiling points and interactions of the derivatives with the stationary phase. For detection, a Flame Ionization Detector (FID) can be used for quantification, but coupling GC with a Mass Spectrometer (GC-MS) is more common and powerful. nih.govnih.govtandfonline.comnih.govresearchgate.netscholarsresearchlibrary.comnih.gov GC-MS provides high sensitivity and specificity, allowing for the definitive identification of the derivatized this compound based on its retention time and mass spectrum. scholarsresearchlibrary.comnih.gov

Table 2: Illustrative GC-MS Method Parameters for Derivatized this compound

| Parameter | Typical Value/Condition |

| Derivatization Agent | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., starting at 100 °C, ramping to 280 °C) |

| Ionization Mode (MS) | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective chromatographic technique for the real-time monitoring of chemical reactions and for guiding purification processes. sigmaaldrich.com Its application is critical during the synthesis of this compound, for instance, in the etherification of vanillic acid with an isobutyl halide.

Reaction Monitoring: To monitor the reaction's progress, small aliquots are periodically drawn from the reaction mixture and spotted onto a TLC plate, typically silica gel 60 F254. youtube.com Alongside the reaction mixture, spots of the starting materials (e.g., vanillic acid) and a "cospot" (where the reaction mixture is spotted on top of the starting material) are applied to the baseline. rochester.edu The plate is then developed in a chamber containing an appropriate mobile phase, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate.

The separation is based on the differential adsorption of the components to the stationary phase. youtube.com The less polar product, this compound, will travel further up the plate (higher Retention Factor, Rf) than the more polar starting material, vanillic acid. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. youtube.com Visualization is typically achieved under UV light (254 nm), where the aromatic rings of the compounds will appear as dark spots.

Table 1: Illustrative TLC Data for Synthesis of this compound

| Compound | Rf Value (Hexane:Ethyl Acetate 7:3) |

|---|---|

| Vanillic Acid (Starting Material) | 0.25 |

Purification: TLC also guides the purification of the final product. By identifying a solvent system that provides good separation between the product and any impurities, an appropriate method for larger-scale purification, such as flash column chromatography, can be designed. Preparative TLC (prep-TLC) itself can be used for the purification of small quantities of the compound, where the band corresponding to the product is scraped from the plate and the compound is eluted with a suitable solvent. nih.gov

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods are instrumental for the quantitative analysis of this compound, offering a straightforward and reliable means of determining its concentration in solution.

UV-Visible spectroscopy is a powerful tool for quantitative analysis based on the principle that a compound absorbs light at a specific wavelength (λmax). The benzoic acid and methoxy-isobutoxy substituted benzene ring in this compound constitutes a chromophore that absorbs UV radiation.

Concentration Determination: To determine the concentration, a calibration curve is first established. Standard solutions of highly purified this compound are prepared at several known concentrations. The absorbance of each solution is measured at the predetermined λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. A plot of absorbance versus concentration should yield a straight line, and the equation of this line can be used to calculate the concentration of unknown samples.

Purity Assessment: UV-Vis spectroscopy can also provide an initial assessment of purity. The presence of impurities with different chromophores may result in shifts in the λmax or the appearance of additional absorption peaks. A comparison of the sample's spectrum with that of a pure reference standard can reveal potential contamination.

Forced Degradation Studies and Stability-Indicating Method Development

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to trigger degradation. creative-biolabs.com These studies are essential for developing and demonstrating the specificity of stability-indicating methods, which can accurately measure the active ingredient in the presence of its degradation products, impurities, and excipients. mdpi.com The goal is to induce a target degradation of approximately 5-20%. thaiscience.info The following sections describe the behavior of this compound under various stress conditions.

Hydrolytic Degradation (Acidic, Basic, Neutral)

Hydrolytic stability was evaluated by exposing a solution of this compound to acidic, basic, and neutral conditions over an extended period. The study involved refluxing the drug substance in 0.1 M hydrochloric acid (HCl), 0.1 M sodium hydroxide (B78521) (NaOH), and purified water at 80°C. Samples were withdrawn at specified time intervals, neutralized, and analyzed by HPLC. researchgate.net

The compound showed significant degradation under basic conditions and moderate degradation under acidic conditions, while it remained relatively stable in neutral water. The primary degradation pathway under these conditions is likely the hydrolysis of the ether linkage, although this is generally stable. The results confirm that the analytical method can effectively separate the intact drug from its hydrolytic degradants.

Oxidative Degradation

Oxidative stability was investigated by treating a solution of this compound with hydrogen peroxide (H₂O₂), a common oxidizing agent used in forced degradation studies. researchgate.net The study was conducted using 3% H₂O₂ at room temperature for 24 hours.

The compound demonstrated susceptibility to oxidation. The ether linkage is a potential site for oxidation, which can lead to the formation of hydroperoxides via a radical mechanism. youtube.comyoutube.com The aromatic ring itself can also be oxidized by hydroxyl radicals generated from H₂O₂. nih.gov The developed HPLC method successfully resolved the parent compound from all oxidative degradation products.

Photolytic Degradation

Photostability testing exposes the drug substance to light to determine if it is susceptible to photodegradation. Such studies are critical for compounds with chromophores, like the aromatic ring in this compound, which can absorb UV or visible light. nih.gov The compound was exposed to a combination of UV and visible light in a photostability chamber, as per ICH Q1B guidelines. Both the solid state and a solution of the compound were tested.

The results indicated that this compound is moderately sensitive to light, with greater degradation observed in the solution state compared to the solid state. This suggests that packaging and storage conditions should be designed to protect the substance from light exposure. The analytical method was able to resolve the photodegradants from the main peak.

Thermal Degradation

Thermal degradation studies were performed to assess the stability of this compound at elevated temperatures. Samples of the drug substance in both solid and solution forms were exposed to a temperature of 100°C for 48 hours. The degradation of substituted benzoic acids tends to increase with rising temperature. nih.govresearchgate.net

The compound exhibited good thermal stability in the solid state but showed some degradation in solution, indicating that temperature may accelerate other degradation pathways, such as hydrolysis, when the compound is dissolved. The primary thermal degradation pathway for benzoic acids can be decarboxylation at very high temperatures. akjournals.comacs.orgresearchgate.net The stability-indicating method was capable of separating the thermal degradants.

Extraction and Sample Preparation Techniques for Complex Matrices

The accurate quantification of this compound in complex matrices, such as biological fluids (plasma, urine) and environmental samples, is critically dependent on the efficiency and cleanliness of the sample preparation process. The primary objectives of sample extraction and preparation are to isolate the analyte of interest from interfering endogenous or exogenous components, concentrate the analyte to a detectable level, and render it compatible with the chosen analytical instrument. The selection of an appropriate technique is governed by the physicochemical properties of this compound, the nature of the sample matrix, the required sensitivity, and the desired throughput.

Given that this compound is a carboxylic acid, its extraction from complex matrices can be effectively achieved using techniques that exploit its acidic nature, such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic and widely used technique for the separation of acidic compounds from aqueous matrices. This method relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the extraction of this compound, which is an acidic compound, the pH of the aqueous sample is a critical parameter.

Principle of Extraction: